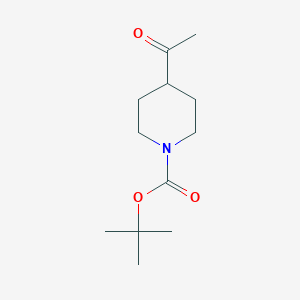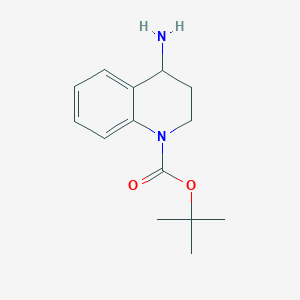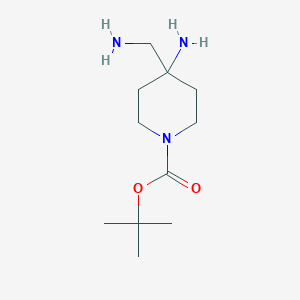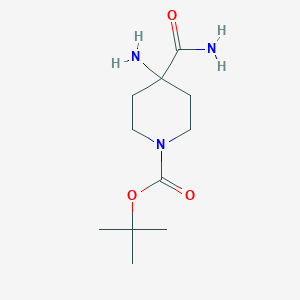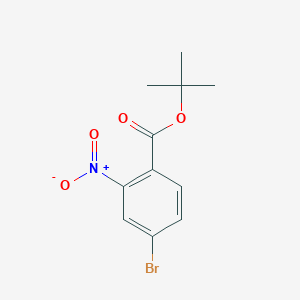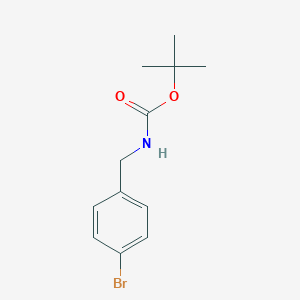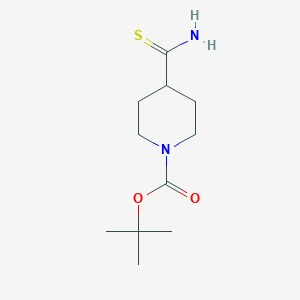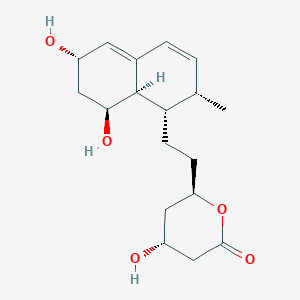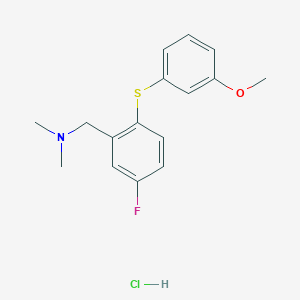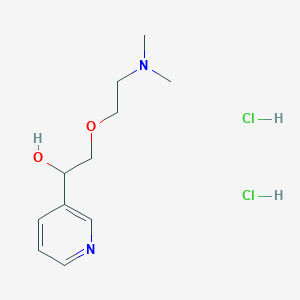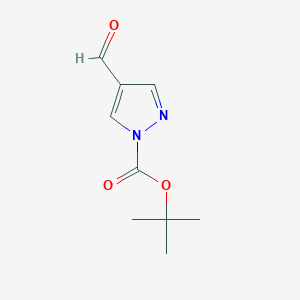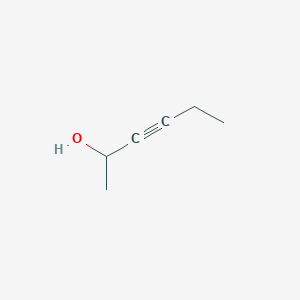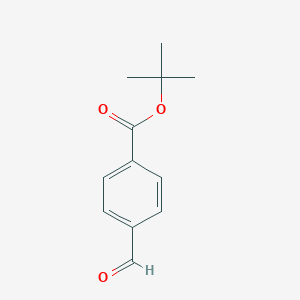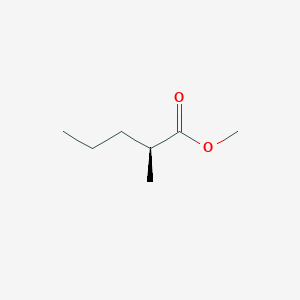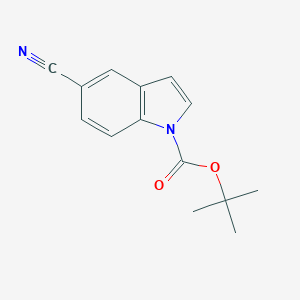
1-Boc-5-cyanoindole
Descripción general
Descripción
1-Boc-5-cyanoindole is a chemical compound that is part of the indole family, characterized by a cyano group attached to the fifth position of the indole ring and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom. This structure is significant in medicinal chemistry and organic synthesis due to its potential to serve as an intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the catalytic asymmetric cyanation of N-Boc ketoimines has been reported, which allows for the enantioselective synthesis of oxindole-based α-amino nitriles . This process involves a tandem aza-Wittig/Strecker reaction, which is a novel strategy for the catalytic asymmetric cyanation of ketoimines formed in situ from achiral ketones. Additionally, the synthesis of poly (5-cyanoindole) films through electrosynthesis has been achieved by anodic oxidation of 5-cyanoindole, indicating the versatility of cyanoindole derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of 1-Boc-5-cyanoindole includes an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The cyano group at the fifth position is an electron-withdrawing group that can influence the electronic properties of the molecule. The Boc group serves as a protective group for the nitrogen, which can be removed under certain conditions to reveal the free amine, a functionality that is often required in further chemical transformations.
Chemical Reactions Analysis
Chemical reactions involving cyanoindole derivatives can be quite diverse. For example, the intramolecular N-Boc-epoxide cyclization has been studied, leading to the formation of 1,3-oxazolidin-2-one and 1,3-oxazinan-2-one derivatives . This reaction demonstrates the reactivity of the N-Boc group in cyclization reactions, which can be highly regioselective and diastereoselective. Furthermore, the copper-catalyzed borylative and silylative cyclization of 2-alkenylaryl isocyanides has been developed to synthesize 2-borylindoles, showcasing the functional group tolerance and versatility of indole derivatives in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-5-cyanoindole derivatives can be inferred from related compounds. For instance, the electrosynthesized poly (5-cyanoindole) films exhibit good electrochemical behavior and thermal stability, with a conductivity of 10^-2 S cm^-1 . The solubility of these polymers in various organic solvents like DMSO, THF, or acetone can be attributed to the polar cyano group and the indole ring structure. Additionally, the fluorescence spectral studies of these polymers indicate that they are potential candidates for blue-light emitting materials .
Aplicaciones Científicas De Investigación
-
Chemoselective and Regioselective Preparation of Benzoyl Indoles
- Field : Organic Chemistry .
- Application : 1-Boc-5-cyanoindole could potentially be used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
Parallel Synthesis of Dihydroisoquinolines
- Field : Organic Chemistry .
- Application : 1-Boc-5-cyanoindole could potentially be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
-
Preparation of Novel PPARα/γ Dual Agonists
- Field : Medicinal Chemistry .
- Application : 1-Boc-5-cyanoindole could potentially be used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
- Environmental Remediation and Sensor Applications
- Field : Environmental Chemistry, Sensor Technology .
- Application : 1-Boc-5-cyanoindole could potentially be used in the development of conducting polymers for environmental remediation and sensor applications . These conducting polymers have opened an exciting area of research due to their substantial electrical conductivity, unique structures, and ability to generate new composite materials .
- Method : The method involves the synthesis of nanocomposites of N-containing conducting polymers, such as polypyrrole (PPY) and polyindole (PIN), for the treatment of contaminants, sensing, and green chemistry .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 5-cyanoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPSWAHXXPMBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428454 | |
| Record name | 1-Boc-5-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-cyanoindole | |
CAS RN |
475102-10-4 | |
| Record name | 1-Boc-5-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-5-cyanoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



